Aloesone
CAS No.: 40738-40-7
Cat. No.: VC1810237
Molecular Formula: C13H12O4
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40738-40-7 |
---|---|
Molecular Formula | C13H12O4 |
Molecular Weight | 232.23 g/mol |
IUPAC Name | 7-hydroxy-5-methyl-2-(2-oxopropyl)chromen-4-one |
Standard InChI | InChI=1S/C13H12O4/c1-7-3-9(15)5-12-13(7)11(16)6-10(17-12)4-8(2)14/h3,5-6,15H,4H2,1-2H3 |
Standard InChI Key | JHELBXAAAYUKCT-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC2=C1C(=O)C=C(O2)CC(=O)C)O |
Canonical SMILES | CC1=CC(=CC2=C1C(=O)C=C(O2)CC(=O)C)O |
Introduction
Chemical Structure and Properties
Aloesone (IUPAC name: 7-hydroxy-5-methyl-2-(2-oxopropyl)chromen-4-one) is a chromone derivative characterized by a benzopyranone structure. The molecular formula of aloesone is C₁₃H₁₂O₄ with a molecular weight of 232.23 g/mol . The compound features a chromone core with a fused benzene ring and a pyranone moiety, which is essential for its biological activity.
Table 1: Chemical Properties of Aloesone
Nuclear magnetic resonance (NMR) spectroscopy data for aloesone includes: ¹H NMR (400 MHz, DMSO-d6) δ 10.61 (s, 1H), 6.62 (s, 1H), 6.60 (s, 1H), 6.03 (s, 1H), 3.85 (s, 2H), 2.65 (s, 3H), 2.21 (s, 3H) .
Natural Sources and Biosynthesis
Aloesone is a major metabolic compound found in several plant species. The primary natural sources include:
In Aloe species, aloesone is biosynthesized through a series of chemical reactions catalyzed by malonyl coenzyme A and polyketide synthase . It can be further converted into biologically important compounds such as aloesin, which is a C-glycoside with aloesone as the aglycone .
The synthesis of aloesone typically involves derivation of β-diketone from an acetophenone derivative, coupling with 1,3-dioxolane-protected acetoacetic acid, followed by treatment with hydrochloric acid and isopropanol .
Pharmacological Activities
Antioxidant Properties
Aloesone exhibits significant antioxidant activity through multiple mechanisms. Research has demonstrated that:
-
Aloesone dramatically decreases lipopolysaccharide (LPS)-induced elevation of reactive oxygen species (ROS) production in a dose-dependent manner in RAW264.7 macrophage cells .
-
It significantly increases the mRNA expression of antioxidant enzymes, including glutathione peroxidase-1 (Gpx-1) and superoxide dismutase-1 (SOD-1) .
-
Aloesone has been shown to scavenge radical DPPH and has high oxygen radical absorbance capacity at concentrations of 351 ± 35 μM and 66 ± 1 μM Trolox equivalents, respectively .
Anti-inflammatory Effects
Aloesone demonstrates potent anti-inflammatory properties through various pathways:
-
It reduces nitric oxide (NO) release induced by LPS in RAW264.7 cells in a dose-dependent manner .
-
Aloesone suppresses the mRNA expression of inflammatory cytokines, including inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) .
-
It inhibits the M1 polarization of macrophages, thus modulating the inflammatory response .
Table 2: Effect of Aloesone on NO Release in LPS-induced RAW264.7 Cells
Treatment | NO Level (μg/mL) |
---|---|
Control | 4.49 ± 0.33 |
LPS | 11.62 ± 0.38 |
LPS + Aloesone (0.1 μM) | 10.94 ± 0.37 |
LPS + Aloesone (1 μM) | 11.17 ± 0.48 |
LPS + Aloesone (10 μM) | 10.82 ± 0.50 |
LPS + Aloesone (100 μM) | 8.90 ± 0.48 |
Neuroprotective and Anti-epileptic Properties
Aloesone has demonstrated remarkable neuroprotective and anti-epileptic effects:
-
In vitro studies have shown that aloesone significantly inhibits glutamate-induced neuronal injury in HT22 cells by reducing intracellular ROS content and early phase of apoptosis .
-
In pentylenetetrazol (PTZ)-induced seizure rat models, aloesone treatment (50 mg/kg) significantly:
Anti-apoptotic Effects
Aloesone exhibits anti-apoptotic properties in cellular models:
-
It prevents cells from entering LPS-induced early and late phases of apoptosis in a dose-dependent manner in RAW264.7 cells .
-
Treatment with various concentrations of aloesone (0.1-100 μM) significantly reduced the percentage of cells in early apoptosis from 4.42 ± 0.70% (LPS group) to 1.26 ± 0.22% (100 μM aloesone) .
-
Similarly, aloesone decreased the ratio of cells in late apoptosis from 16.66 ± 0.21% to 7.89 ± 2.02% (100 μM) .
Molecular Mechanisms of Action
The beneficial effects of aloesone are mediated through multiple molecular pathways:
Anti-inflammatory and Antioxidant Pathways
-
Aloesone inhibits the expression of TLR4, the specific receptor of LPS, thereby suppressing the inflammatory cascade .
-
It represses the activation of mammalian target of rapamycin (mTOR), phosphorylated mTOR (p-mTOR), and hypoxia-inducible factor-1α (HIF-1α) induced by LPS .
-
Core genes involved in these beneficial effects include heat shock protein 90 alpha family class A member 1 (HSP90AA1), signal transducer and activator of transcription 3 (Stat3), mitogen-activated protein kinase 1 (Mapk1), mTOR, Fyn proto-oncogene (Fyn), protein tyrosine kinase 2 beta (Ptk2b), and lymphocyte-specific protein tyrosine kinase (Lck) .
Anti-epileptic Mechanism
-
Network pharmacology analysis identified proto-oncogene tyrosine-protein kinase Src (c-SRC) as a key target of aloesone with the highest subgraph centrality value .
-
Molecular docking studies demonstrated hydrogen bonding interaction between the C2-oxopropyl group of aloesone and the key Asp404 residue of c-SRC .
-
Aloesone increases the phosphorylation of c-SRC at Y418 and reduces phosphorylation at Y529, activating c-SRC and contributing to its anti-seizure effects .
Pharmacokinetics
Recent pharmacokinetic studies have elucidated the absorption, distribution, and bioavailability characteristics of aloesone:
-
When administered orally, aloesone is rapidly absorbed with a time to reach maximum concentration (Tmax) of 0.083 h .
-
Despite rapid absorption, aloesone exhibits low bioavailability (12.59%) .
-
The volume of distribution is significantly high (433.95 l/kg), indicating that aloesone is easily distributed in tissues .
Comparative pharmacokinetic studies between aloesone and its glycoside derivative aloesin revealed that both compounds have similar bioavailability and half-life, but aloesone has a significantly higher volume of distribution, suggesting better tissue penetration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume